[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine
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Overview
Description
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine: is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties .
Mechanism of Action
Target of Action
The primary targets of “[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine” are the DHFR and enoyl ACP reductase enzymes . These enzymes play a crucial role in bacterial growth and survival, making them ideal targets for antibacterial and antitubercular therapies .
Mode of Action
“this compound” interacts with its targets by forming hydrogen bonds with the active sites of the DHFR and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, thereby disrupting the normal functioning of the bacteria .
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase enzymes disrupts several biochemical pathways. The most significant of these is the fatty acid synthesis pathway , which is crucial for bacterial cell wall formation . By inhibiting this pathway, “this compound” prevents the bacteria from growing and multiplying .
Pharmacokinetics
It is known that the compound has amolecular weight of 200.28 , which suggests that it may have good bioavailability
Result of Action
“this compound” has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This leads to an increase in monoclonal antibody production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound should be stored at room temperature to maintain its stability. Additionally, the compound’s dust can irritate the eyes and respiratory tract, so appropriate protective equipment should be worn when handling it .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine typically involves the reaction of 2,5-dimethylpyrrole with 4-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine can undergo oxidation reactions, typically using reagents like or .
Reduction: Reduction reactions can be performed using in the presence of a such as .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Formation of corresponding or .
Reduction: Formation of .
Substitution: Formation of halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry: In chemistry, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds .
Biology: In biological research, this compound is used in the study of protein interactions and enzyme mechanisms . It serves as a probe to investigate the binding sites and activity of various proteins .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the development of pharmaceutical intermediates and drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It is also employed in the manufacture of dyes and pigments .
Comparison with Similar Compounds
- [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
- [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid
- [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanamine
Uniqueness: Compared to its analogs, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine is unique due to its amine functional group , which imparts distinct chemical reactivity and biological activity . This makes it particularly useful in proteomics research and the synthesis of complex organic molecules .
Properties
IUPAC Name |
[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10-3-4-11(2)15(10)13-7-5-12(9-14)6-8-13/h3-8H,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQARZHQFAOIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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